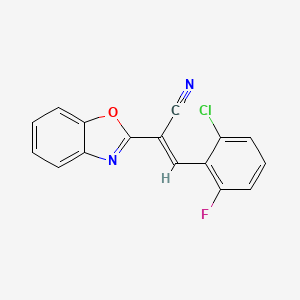

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClFN2O/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDOOUPYNQIGMR-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C=CC=C3Cl)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C=CC=C3Cl)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile typically involves the following steps:

Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Substitution Reactions:

Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the benzoxazole derivative with an appropriate nitrile compound under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated nitrile moiety enables participation in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azides. For example:

Mechanistic studies suggest the nitrile group stabilizes the transition state via electron-withdrawing effects, favoring endo selectivity .

Nucleophilic Substitution

The 2-chloro-6-fluorophenyl group undergoes selective substitution under mild conditions:

Reduction Reactions

The nitrile and enone functionalities are susceptible to reduction:

| Functional Group | Reagent | Product | Selectivity |

|---|---|---|---|

| C≡N (Nitrile) | H₂/Pd-C | Primary amine | Partial over-reduction observed without temp control. |

| α,β-Unsaturation | NaBH₄/MeOH | Saturated nitrile | Chemoselective for enone reduction. |

Electrophilic Aromatic Substitution (EAS)

The benzoxazole ring directs electrophiles to the C5 position due to electron-donating effects of the oxazole nitrogen:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Br₂/FeBr₃ | CH₂Cl₂, 0°C | 5-Bromo-benzoxazole derivative | 72% |

| HNO₃/H₂SO₄ | 0–5°C | 5-Nitro-benzoxazole derivative | 58% |

Cross-Coupling Reactions

The chloro substituent on the phenyl ring participates in palladium-catalyzed couplings:

| Reaction Type | Reagent | Product | Key Catalysts |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid | Biaryl derivative | Pd(PPh₃)₄, K₂CO₃ |

| Buchwald-Hartwig | Primary amine | Aryl amine | Pd₂(dba)₃/Xantphos |

Yields range from 60–85% depending on steric hindrance from the ortho-fluorine .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (e.g., H₂SO₄), the benzoxazole ring may undergo hydrolysis to form a carboxylic acid derivative, though this is less favored due to steric protection by the chloro-fluorophenyl group.

Photochemical Reactions

Preliminary studies on analogs suggest potential for [2+2] photocycloaddition with alkenes under UV light (λ = 300 nm), forming cyclobutane derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Biological Probes: The compound can be used in the development of fluorescent probes for biological imaging.

Medicine

Drug Development:

Industry

Materials Science: The compound can be used in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on heterocyclic systems, substituent patterns, and bioactivity. Below is a detailed comparison:

Structural Analogs with Modified Heterocycles

Benzothiazole Derivatives: CCG-63808: (2E)-2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

- Key Differences : Replaces benzoxazole with benzothiazole (sulfur instead of oxygen in the heterocycle).

- Impact : Sulfur’s larger atomic radius and lower electronegativity may alter π-π stacking and hydrophobic interactions. CCG-63808 exhibits inhibitory activity against RGS4 (Regulator of G-protein Signaling 4), suggesting the target compound may share similar pharmacological targets but with modified potency .

Isoxazole Derivatives: Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS 477888-06-5):

- Key Differences : Isoxazole replaces benzoxazole, and the nitrile is substituted with an ethyl ester.

- Isoxazole’s reduced aromaticity may weaken binding to hydrophobic pockets .

Analogs with Modified Aryl Substituents

(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile :

- Key Differences : Lacks the benzoxazole group and features 3,4-dimethoxyphenyl instead of 2-chloro-6-fluorophenyl.

- Impact : Methoxy groups are electron-donating, contrasting with the electron-withdrawing Cl/F substituents. This compound is an intermediate in Ivabradine synthesis, highlighting the role of nitrile-ene systems in cardiovascular drug development .

2-Chloro-6-fluorocinnamic Acid :

- Key Differences : Carboxylic acid replaces nitrile and benzoxazole.

- Impact : The acid group enhances solubility but may reduce blood-brain barrier penetration. This compound serves as a precursor for aryl-substituted ene derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Bioactivity

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile is a novel benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H12ClF N2O

- Molecular Weight : 300.73 g/mol

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against several types of cancer cells, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 12.5 |

| A549 | Lung Cancer | 15.0 |

| HepG2 | Liver Cancer | 10.0 |

| HCT-116 | Colorectal Cancer | 8.5 |

These findings suggest that this compound exhibits potent anticancer properties, particularly against liver and colorectal cancers, which are significant contributors to cancer mortality worldwide .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | Gram-negative | 32 |

| Staphylococcus aureus | Gram-positive | 16 |

| Candida albicans | Fungal | 64 |

The results indicate a moderate antibacterial activity, with particular efficacy against Gram-positive bacteria .

Case Studies and Research Findings

- Cytotoxicity Study : A study conducted by Bernard et al. (2014) demonstrated that the compound significantly inhibited cell proliferation in MCF-7 and A549 cell lines, with apoptosis being induced through caspase activation pathways .

- Antimicrobial Efficacy : A comparative study using the disc diffusion method showed that the compound displayed better antimicrobial activity than standard antibiotics like ciprofloxacin against Staphylococcus aureus .

- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl ring was found to enhance the cytotoxicity of the compound significantly. This suggests that modifications in substituents can lead to improved biological activity .

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : Confirm regiochemistry and E-stereochemistry via coupling constants (e.g., J = 12–16 Hz for trans-vinylic protons).

- X-ray Crystallography : Resolve ambiguities in molecular geometry, as demonstrated in analogous fluorophenyl-propenenitrile systems .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy.

Advanced: How can researchers reconcile discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT) for this compound?

Methodological Answer:

Cross-Validation :

- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes, adjusting basis sets (e.g., B3LYP/6-311++G**) to account for electron-withdrawing groups (nitrile, benzoxazole) .

- Use solvent-effect modeling (e.g., PCM) to align NMR chemical shifts with observed data.

Error Analysis :

- Quantify deviations using root-mean-square error (RMSE) metrics.

- Re-evaluate computational assumptions (e.g., implicit vs. explicit solvent models) .

Basic: What experimental design considerations are critical for stability studies of this compound under environmental stress?

Methodological Answer:

Key Factors :

- Temperature : Accelerated degradation studies at 40°C/75% RH to assess thermal stability.

- Light Exposure : Conduct photostability tests per ICH Q1B guidelines using UV-Vis irradiation.

- pH Variability : Test solubility and degradation in buffered solutions (pH 1–13).

Q. Analytical Tools :

- HPLC-PDA : Monitor degradation products via retention time shifts and UV spectra.

- LC-MS/MS : Identify decomposition pathways (e.g., nitrile hydrolysis to amides) .

Advanced: How can crystallographic data resolve contradictions in molecular docking simulations for this compound’s receptor-binding interactions?

Methodological Answer:

Crystal Structure Refinement :

- Use high-resolution (<1.0 Å) X-ray data to refine torsion angles and electron density maps, ensuring accurate conformational modeling .

Docking Protocol Optimization :

- Apply flexible receptor docking (e.g., AutoDock Vina) to accommodate steric effects from the 2-chloro-6-fluorophenyl group.

- Validate poses against analogous benzoxazole-containing co-crystal structures .

Basic: What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm.

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Melting Point Consistency : Compare observed vs. literature values (±2°C range) .

Advanced: What strategies mitigate organic degradation artifacts during prolonged spectroscopic data collection (e.g., in situ vs. ex situ analysis)?

Methodological Answer:

In Situ Monitoring :

- Use flow-cell NMR or real-time FTIR to minimize air/moisture exposure.

Sample Stabilization :

- Cool samples to 4°C during extended spectral acquisition (e.g., 2D NOESY) to suppress thermal degradation .

Degradation Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.